molecular formula C14H8F2O2 B1266174 4,4'-Difluorobenzil CAS No. 579-39-5

4,4'-Difluorobenzil

Cat. No. B1266174
CAS RN: 579-39-5
M. Wt: 246.21 g/mol
InChI Key: BRKULQOUSCHDGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of difluorinated aromatic compounds, including 4,4'-Difluorobenzil, typically involves the reaction of trichloroacetaldehyde with fluorobenzene, followed by a series of transformations that yield the difluorobenzil compound. This process allows for the introduction of fluorine atoms into the benzene ring, creating a compound with distinct chemical and physical properties (Keshtov et al., 2003).

Molecular Structure Analysis

The molecular structure of difluorobenzene derivatives has been studied using various spectroscopic methods, including NMR. For instance, the structure of 1,4-difluorobenzene has been characterized, providing insights into the effects of fluorine substitution on the benzene ring. Such studies help understand the anisotropic components of CF and FF indirect couplings, essential for deducing the molecular geometry and electronic structure of difluorinated compounds (Brown et al., 2008).

Chemical Reactions and Properties

Difluorocarbene, a key intermediate in the synthesis of difluorinated compounds, can react with various nucleophiles and electrophiles to form a wide array of organofluorine compounds. This versatility is evident in the synthesis of difluorinated cyclopropanes and cyclopropenes from trifluoromethyltrimethylsilane, showcasing the reactivity of difluorocarbene and its utility in constructing fluorinated molecular frameworks (Wang et al., 2011).

Physical Properties Analysis

The introduction of fluorine atoms into aromatic compounds significantly alters their physical properties. For instance, the electron-withdrawing nature of fluorine affects the charge distribution within the molecule, influencing its reactivity, boiling point, and solubility. Studies on the reactivity of difluorinated compounds in nucleophilic substitution reactions suggest a correlation between the charge on the carbon atoms attached to fluorine and their physical properties, as indicated by their NMR chemical shifts (Keshtov et al., 2003).

Chemical Properties Analysis

The chemical properties of 4,4'-Difluorobenzil are largely influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size make difluorobenzil a compound with unique reactivity patterns, especially in its interactions with nucleophiles and electrophiles. The synthesis and study of difluoroaromatic compounds containing heterocyclic central groups highlight the nuanced reactivity of these fluorinated compounds and their potential for further chemical transformations (Keshtov et al., 2003).

Scientific Research Applications

Synthesis of New Compounds

4,4'-Difluorobenzil has been utilized in the synthesis of new difluoroaromatic compounds with heterocyclic central groups. These compounds were characterized using NMR spectroscopy and their reactivity in nucleophilic substitution reactions was estimated, providing insights into their potential applications in various fields of chemistry (Keshtov et al., 2003).

Molecular Docking and QSAR Prediction

Research on benzil derivatives, including 4,4'-difluorobenzil, involved detailed quantum mechanical studies and molecular docking. These studies provided insights into their photovoltaic light harvesting efficiency and predicted their potential biological activities, such as their roles as enzyme inhibitors (Mary et al., 2019).

Chromophoric Sol-Gel Materials

4,4'-Difluorobenzil has been used in the fabrication of chromophoric sol-gel materials. This involved the nucleophilic substitution of fluorine in aromatic compounds, which was studied through UV/Vis and solid-state NMR spectroscopy. This application highlights its role in the development of new materials (Seifert et al., 2003).

Pharmaceutical Applications

Research involving 4,4'-difluorobenzil has shown its potential in pharmaceutical applications. One study involved the synthesis of fluorine-containing 2,4,5-trisubstituted imidazoles, indicating its use in developing novel compounds with potential therapeutic benefits (Reddy & Jeong, 2012).

Difluorocarbene Transfer

4,4'-Difluorobenzil's precursor, difluorocarbene, is significant in the synthesis of various fluorinated molecules in pharmaceuticals and agrochemicals. Research in this area has expanded the understanding of difluorocarbene chemistry, contributing to the development of new reagents and methodologies (Ni & Hu, 2014).

Safety And Hazards

Specific safety and hazard information for 4,4’-Difluorobenzil is not available in the retrieved resources. It is recommended to handle it with appropriate safety measures as with any chemical substance .

Future Directions

4,4’-Difluorobenzil is suitable for use in the preparation of 2,3-bis (4-fluorophenyl)thieno [3,4- b ]pyrazine . It may also be used in the synthesis of poly (ether-α-diketone)s, via nucleophilic substitution reaction with bisphenol A . These potential applications suggest that 4,4’-Difluorobenzil could have significant future utility in various fields of chemistry.

properties

IUPAC Name

1,2-bis(4-fluorophenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKULQOUSCHDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060374
Record name bis(4-Fluorophenyl) ethanedione
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URL https://comptox.epa.gov/dashboard/DTXSID3060374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Difluorobenzil

CAS RN

579-39-5
Record name 1,2-Bis(4-fluorophenyl)-1,2-ethanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanedione, 1,2-bis(4-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanedione, 1,2-bis(4-fluorophenyl)-
Source EPA Chemicals under the TSCA
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Record name bis(4-Fluorophenyl) ethanedione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Difluorobenzil
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Synthesis routes and methods

Procedure details

SeO2 (191 mg, 1.72 mmol, 4.00 equiv) was added in batches to a solution of 1,2-bis(4-fluorophenyl)ethanone (100 mg, 0.43 mmol, 1.00 equiv) in DMSO (4.5 mL). The resulting solution was allowed to react, with stirring, for 2 hrs while the temperature was maintained at 100° C. in an oil bath. The solids were filtered out and discarded.
[Compound]
Name
SeO2
Quantity
191 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
MV Reddy, YT Jeong - Journal of Fluorine Chemistry, 2012 - Elsevier
A new green protocol has been developed for the synthesis of fluorine containing 2,4,5-trisubstituted imidazoles via one-pot, three-component condensation reaction of 4,4-…
Number of citations: 27 www.sciencedirect.com
J Ma, X Xie, E Meggers - Chemistry–A European Journal, 2018 - Wiley Online Library
Multicomponent reactions allow the construction of molecular complexity in an economical fashion, fluorinated compounds play an important role in pharmaceuticals and agrochemicals…
J Ruan, Z Huang, L Fu, L Ma, L Gu - Chinese Journal of Organic …, 2003 - sioc-journal.cn
Some symmetric and asymmetric 4, 4'-bis (dialkylamino) benzils have been synthesized through the nudeophilic substitutions of 4, 4'-difLuorobenzil with amines. Their structures have …
Number of citations: 1 sioc-journal.cn
M Strukelj, JC Hedrick, JL Hedrick, RJ Twieg - Macromolecules, 1994 - ACS Publications
A synthetic approach for the preparation of amorphous poly (aryl ether benzil) s has been developed wherein the generation of the aryl ether linkage is the polymer-forming reaction. …
Number of citations: 33 pubs.acs.org
P Jain, V Singh, S Ali, V Tripathi, U Saraswat - Journal of Saudi Chemical …, 2018 - Elsevier
Macrocyclic Schiff base ligand through the condensation of 1,3-dicarbonyl-phenyl-dihydrazide with 4,4′-difluorobenzil and its Co(II), Ni(II), Cu(II) and Zn(II) metal complexes have been …
Number of citations: 13 www.sciencedirect.com
S Srinivasan, R Twieg, JL Hedrick, CJ Hawker - Macromolecules, 1996 - ACS Publications
Poly (aryl ether) s and related polymers comprise a class of materials known as engineering thermoplastics which possess desirable properties including melt and solution …
Number of citations: 55 pubs.acs.org
A Seifert, S Spange, H Müller, S Hesse… - Journal of sol-gel science …, 2003 - Springer
The nucleophilic substitution of fluorine of aromatic compounds with n-aminoalkyl trialkoxysilanes and consecutive sol-gel process have been used for the fabrication of various …
Number of citations: 10 link.springer.com
YS Mary, YS Mary, KS Resmi, VS Kumar, R Thomas… - Heliyon, 2019 - cell.com
The structural, spectroscopic various physico-chemical and biological characteristics of the organic molecule benzil (BZL) and derivatives, 1,2-bis(4-methylphneyl)-1,2-ethanedione (…
Number of citations: 40 www.cell.com
MH Shih, CH Tsai, YC Wang, MY Shieh, GL Lin… - Tetrahedron, 2007 - Elsevier
3-Aryl-4-formylsydnones 1a–d react with symmetrical 1,2-dicarbonyl compounds, such as benzil (2a), 4,4′-dimethoxybenzil (2b), 4,4′-difluorobenzil (2c), and di-2-thienylethanedione …
Number of citations: 28 www.sciencedirect.com
NE Brandukova, YS Vygodski, SV Vinogradova… - Acta …, 1991 - Wiley Online Library
New poly(α‐diketone)s were prepared by the reaction of aromatic dicarboxylic acid chlorides and samarium diiodide in tetrahydrofurane under mild conditions. The influence of the …
Number of citations: 10 onlinelibrary.wiley.com

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